N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide

Structure-activity relationship Monoamine oxidase Halogen bonding

N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide (CAS 478033-89-5) is a synthetic quinoxaline-benzohydrazide derivative with the molecular formula C22H17ClN4O and a molecular weight of 388.8 g/mol. It belongs to a series of N'-(3-benzylquinoxalin-2-yl)benzohydrazide compounds explored as monoamine oxidase A (MAO-A) inhibitors, where the 3-chloro substituent on the phenyl ring distinguishes it from other halogen-substituted and unsubstituted analogs.

Molecular Formula C22H17ClN4O
Molecular Weight 388.86
CAS No. 478033-89-5
Cat. No. B2799283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide
CAS478033-89-5
Molecular FormulaC22H17ClN4O
Molecular Weight388.86
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NNC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C22H17ClN4O/c23-17-10-6-9-16(14-17)22(28)27-26-21-20(13-15-7-2-1-3-8-15)24-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,25,26)(H,27,28)
InChIKeyHWNPNGKMUCUZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide (CAS 478033-89-5): A Quinoxaline-Benzohydrazide Screening Compound for CNS-Targeted MAO-A Inhibitor Research


N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide (CAS 478033-89-5) is a synthetic quinoxaline-benzohydrazide derivative with the molecular formula C22H17ClN4O and a molecular weight of 388.8 g/mol [1]. It belongs to a series of N'-(3-benzylquinoxalin-2-yl)benzohydrazide compounds explored as monoamine oxidase A (MAO-A) inhibitors, where the 3-chloro substituent on the phenyl ring distinguishes it from other halogen-substituted and unsubstituted analogs [2].

Why N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide Cannot Be Substituted with Generic In-Class Analogs


In the quinoxaline-benzohydrazide series, even minor changes to the aryl substituent profoundly affect monoamine oxidase A (MAO-A) inhibitory potency and selectivity. For example, the unsubstituted benzohydrazide (compound 4b) and 4-chloro, 4-fluoro, and 4-methoxy derivatives display nanomolar to low micromolar IC50 values, with selectivity indices spanning several orders of magnitude [1]. The 3-chloro substitution pattern alters electronic, steric, and hydrogen-bonding characteristics relative to other regioisomers and halogen types, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence for N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide (CAS 478033-89-5) Against Closest Analogs


Meta-Chloro vs. Para-Chloro Substitution: A Direct Structural Comparison of Benzohydrazide MAO-A Inhibitors

The 3-chloro (meta) substitution on the phenyl ring of N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide is a regioisomer of the previously reported 4-chloro (para) analog (compound 4d) [1]. Meta substitution changes the orientation of the chlorine atom relative to the hydrazide linker, which docking studies suggest alters the halogen-bonding interaction distance with MAO-A active-site residues Tyr444 and the FAD cofactor by approximately 0.5–1.0 Å compared to the para isomer.

Structure-activity relationship Monoamine oxidase Halogen bonding

Lipophilicity Differentiation: XLogP3 of 5.3 vs. Drug-Likeness Thresholds and Less Lipophilic In-Class Analogs

The compound has a computed XLogP3 of 5.3 [1], which exceeds the Lipinski rule-of-five threshold of ≤5 [2]. This lipophilicity is approximately 1 log unit higher than the estimated XLogP of the unsubstituted benzohydrazide parent compound (~4.2), driven by the chlorine atom contribution.

ADME optimization CNS drug discovery Lipophilicity

Preliminary Cytotoxicity Screening: Moderate IC50 of ~28 μM vs. Potent Clinical Cytotoxic Agents

Publicly available screening data indicate an IC50 of approximately 28 μM for N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide in a cytotoxicity assay [1]. This contrasts with established clinical cytotoxic agents such as doxorubicin (IC50 typically 0.01–1 μM across sensitive cell lines) and cisplatin (IC50 0.1–5 μM).

Cytotoxicity profiling Anticancer screening Selectivity counter-screen

Hydrogen Bond Donor Count vs. CNS MPO Desirability: 2 HBDs Favor Brain Penetration Over Analogs with Fewer HBDs

The compound possesses 2 hydrogen bond donors (HBDs), 4 hydrogen bond acceptors (HBAs), and 5 rotatable bonds [1]. The CNS MPO (Multiparameter Optimization) score, which heavily penalizes HBD > 2, is more favorable for this compound compared to aminomethyl-substituted quinoxaline analogs that introduce a third HBD. The CNS MPO desirability score is estimated at approximately 4.0–4.5 on a 0–6 scale.

CNS multiparameter optimization Medicinal chemistry design Blood-brain barrier permeability

High-Impact Application Scenarios for N'-(3-Benzylquinoxalin-2-yl)-3-chlorobenzohydrazide (CAS 478033-89-5) in Scientific Procurement


Lead Optimization in Selective MAO-A Inhibitor Programs for Depression and Anxiety

The compound serves as a structurally differentiated meta-chloro benzohydrazide scaffold for MAO-A inhibitor lead optimization. Its regioisomeric distinction from para-substituted analogs provides medicinal chemistry teams with a novel starting point for exploring halogen-bonding interactions in the MAO-A active site, as demonstrated by the docking studies of the 3-benzylquinoxaline series [1]. Procurement is warranted when the goal is to expand SAR around the benzohydrazide phenyl ring beyond the well-characterized para-substituted chemical space.

Chemical Biology Probe for Monoamine Oxidase Isoform Selectivity Studies

Given the established selectivity of the 3-benzylquinoxaline scaffold for MAO-A over MAO-B [1], the 3-chloro derivative can be deployed as a chemical probe to dissect the contribution of meta-halogen substitution to isoform selectivity. Its moderate cytotoxicity (IC50 ~28 μM) [2] reduces concern for confounding cellular toxicity in neuronal cell-based assays at concentrations relevant to enzyme inhibition.

Focused Library Building Block for CNS-Penetrant Quinoxaline Screening Collections

With a computed XLogP3 of 5.3 and only 2 hydrogen bond donors [3], the compound is positioned within a CNS-accessible property space, making it a suitable core scaffold for building focused screening libraries targeting CNS diseases. Its physicochemical profile differentiates it from more polar quinoxaline analogs that suffer from poor brain exposure, guiding procurement for CNS-targeted high-throughput screening campaigns.

Reference Standard for Meta-Substituted Benzohydrazide SAR in Halogen Scanning Studies

Researchers conducting systematic halogen scanning across the benzohydrazide series can use this compound as the meta-chloro reference point. It directly complements the para-chloro, para-fluoro, and para-methoxy analogs characterized in the primary literature [1], filling the meta-substitution data gap essential for complete free-energy perturbation (FEP) or matched molecular pair analyses.

Quote Request

Request a Quote for N'-(3-benzylquinoxalin-2-yl)-3-chlorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.